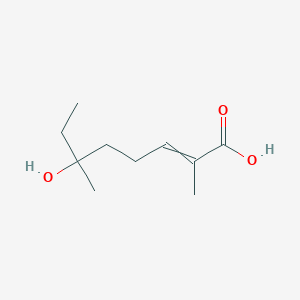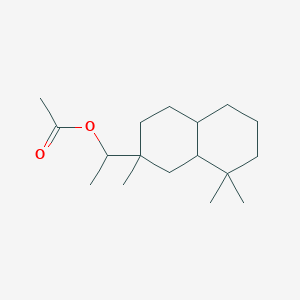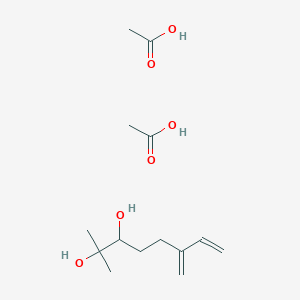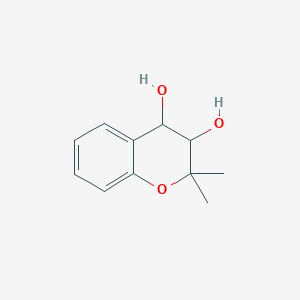
Ethyl 3,3-dimethyl-2,5-dioxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethyl-2,5-dioxohexanoate is an organic compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . . This compound is characterized by its ester functional group and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2,5-dioxohexanoate can be synthesized through the reaction of isopropylidene acetone with ethyl acetoacetate . The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-dimethyl-2,5-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2,5-dioxohexanoic acid.
Reduction: Formation of 3,3-dimethyl-2,5-dioxohexanol.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,3-dimethyl-2,5-dioxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of ethyl 3,3-dimethyl-2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate that undergoes transformation through catalytic processes. The ester group is hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols. These products can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3,3-dimethyl-2,5-dioxohexanoate can be compared with other similar compounds such as:
Ethyl 3,5-dioxohexanoate: Similar structure but differs in the position of the keto groups.
Ethyl 5,5-dimethyl-2,4-dioxohexanoate: Similar ester but with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields.
Propriétés
Numéro CAS |
90054-69-6 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 3,3-dimethyl-2,5-dioxohexanoate |
InChI |
InChI=1S/C10H16O4/c1-5-14-9(13)8(12)10(3,4)6-7(2)11/h5-6H2,1-4H3 |
Clé InChI |
AIYRDFDWUOJQQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(C)(C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)



![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)




![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)


